molecular formula C₁₆H₂₀N₂O₂ B1140275 6-Cyano-3,4-dihydro-2,2-dimethyl-trans-4-(1-pyrrolidinyl)-2H-benzo-[b]-pyrano-3-ol CAS No. 75611-78-8

6-Cyano-3,4-dihydro-2,2-dimethyl-trans-4-(1-pyrrolidinyl)-2H-benzo-[b]-pyrano-3-ol

Cat. No.: B1140275
CAS No.: 75611-78-8
M. Wt: 272.34
InChI Key:
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Description

6-Cyano-3,4-dihydro-2,2-dimethyl-trans-4-(1-pyrrolidinyl)-2H-benzo-[b]-pyrano-3-ol is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a pyrrolidine ring, a chromene moiety, and a nitrile group, making it an interesting subject for research in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyano-3,4-dihydro-2,2-dimethyl-trans-4-(1-pyrrolidinyl)-2H-benzo-[b]-pyrano-3-ol typically involves multiple steps, including the formation of the pyrrolidine ring and the chromene moiety. One common method involves the use of a lipase-mediated resolution protocol, which provides high enantiomeric excess . The reaction conditions often include the use of immobilized lipase on diatomaceous earth and specific solvents to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems allow for efficient and sustainable synthesis by controlling reaction conditions precisely and minimizing waste . The use of advanced catalytic methods and continuous flow processes can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

6-Cyano-3,4-dihydro-2,2-dimethyl-trans-4-(1-pyrrolidinyl)-2H-benzo-[b]-pyrano-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to amines using reagents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the nitrile group can produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, 6-Cyano-3,4-dihydro-2,2-dimethyl-trans-4-(1-pyrrolidinyl)-2H-benzo-[b]-pyrano-3-ol is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the creation of stereochemically rich compounds that are valuable in asymmetric synthesis .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development .

Medicine

In medicine, this compound is explored for its therapeutic potential. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases .

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in material science, including the creation of polymers and nanomaterials .

Mechanism of Action

The mechanism of action of 6-Cyano-3,4-dihydro-2,2-dimethyl-trans-4-(1-pyrrolidinyl)-2H-benzo-[b]-pyrano-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 6-Cyano-3,4-dihydro-2,2-dimethyl-trans-4-(1-pyrrolidinyl)-2H-benzo-[b]-pyrano-3-ol stands out due to its unique combination of functional groups. The presence of both a chromene moiety and a nitrile group provides distinct chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

IUPAC Name

(3R,4S)-3-hydroxy-2,2-dimethyl-4-pyrrolidin-1-yl-3,4-dihydrochromene-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-16(2)15(19)14(18-7-3-4-8-18)12-9-11(10-17)5-6-13(12)20-16/h5-6,9,14-15,19H,3-4,7-8H2,1-2H3/t14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCEHSLHTSICLRD-LSDHHAIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N3CCCC3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]([C@H](C2=C(O1)C=CC(=C2)C#N)N3CCCC3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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